molecular formula C13H14O2 B12893331 (4R,5R)-5-Ethyl-3-methylene-4-phenyldihydrofuran-2(3H)-one

(4R,5R)-5-Ethyl-3-methylene-4-phenyldihydrofuran-2(3H)-one

Cat. No.: B12893331
M. Wt: 202.25 g/mol
InChI Key: OBISOKJCWCMSRD-NEPJUHHUSA-N
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Description

(4R,5R)-5-Ethyl-3-methylene-4-phenyldihydrofuran-2(3H)-one is a complex organic compound with a unique structure that includes a dihydrofuran ring, an ethyl group, a methylene group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for (4R,5R)-5-Ethyl-3-methylene-4-phenyldihydrofuran-2(3H)-one would likely involve large-scale synthesis techniques, including the use of continuous flow reactors and advanced purification methods to ensure high yield and purity. The exact methods used in industrial settings are proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-5-Ethyl-3-methylene-4-phenyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The phenyl and methylene groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(4R,5R)-5-Ethyl-3-methylene-4-phenyldihydrofuran-2(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4R,5R)-5-Ethyl-3-methylene-4-phenyldihydrofuran-2(3H)-one exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (4R,5R)-4,5-Dihydro-4-hydroxy-5-methyl-2(3H)-furanone
  • (4R,5R)-5-Methyl-3-methylene-4-phenyldihydrofuran-2(3H)-one
  • (4R,5R)-5-Ethyl-3-methylene-4-(4-methylphenyl)dihydrofuran-2(3H)-one

Uniqueness

(4R,5R)-5-Ethyl-3-methylene-4-phenyldihydrofuran-2(3H)-one is unique due to its specific combination of functional groups and stereochemistry. This uniqueness makes it valuable for studying specific chemical reactions and biological interactions that are not possible with other similar compounds.

Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

(4R,5R)-5-ethyl-3-methylidene-4-phenyloxolan-2-one

InChI

InChI=1S/C13H14O2/c1-3-11-12(9(2)13(14)15-11)10-7-5-4-6-8-10/h4-8,11-12H,2-3H2,1H3/t11-,12+/m1/s1

InChI Key

OBISOKJCWCMSRD-NEPJUHHUSA-N

Isomeric SMILES

CC[C@@H]1[C@@H](C(=C)C(=O)O1)C2=CC=CC=C2

Canonical SMILES

CCC1C(C(=C)C(=O)O1)C2=CC=CC=C2

Origin of Product

United States

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